(S)-Methyl 2-amino-2-cyclopentylacetate

Description

(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral amino acid ester derivative characterized by a cyclopentyl group attached to the α-carbon of a glycine backbone, with a methyl ester functional group. The compound is often utilized in life sciences research, particularly in peptide synthesis and as a building block for bioactive molecules . Its hydrochloride salt form (CAS 14328-62-2 or 2138066-00-7, depending on the source) enhances solubility for experimental applications . The stereochemistry at the α-carbon (S-configuration) is critical for its interactions with biological targets, such as enzymes or receptors that exhibit enantioselectivity .

Structure

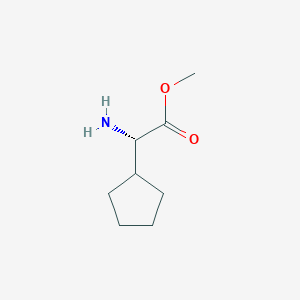

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSMYWOPKCARZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of (S)-Cyclopentylglycine Using Thionyl Chloride in Methanol

One of the primary methods for preparing (S)-Methyl 2-amino-2-cyclopentylacetate involves the esterification of (S)-cyclopentylglycine with thionyl chloride in anhydrous methanol.

- A solution of thionyl chloride (7.6 mL, 104 mmol) is prepared in anhydrous methanol (750 mL) at 0 °C.

- (S)-Cyclopentylglycine (10.0 g, 86.9 mmol) is added to this solution.

- The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

- After reflux, the mixture is cooled and concentrated under reduced pressure to yield a crude solid.

- The solid is washed with acetone to purify the product.

- The product obtained is this compound hydrochloride as a white solid.

- Yield: 62%

- Melting point: 134.0–135.9 °C

- Mass spectrometry: m/z 130 (M+H)+

This method is advantageous for its straightforward reaction conditions and scalability. The use of thionyl chloride activates the carboxylic acid group facilitating esterification under mild conditions while preserving stereochemistry.

| Parameter | Details |

|---|---|

| Reagents | Thionyl chloride, anhydrous MeOH |

| Temperature | 0 °C to reflux (approx. 65 °C) |

| Reaction Time | 4 hours reflux |

| Yield | 62% |

| Product Form | White solid, HCl salt |

| Purification | Acetone wash |

| Analytical Data | MS: 130 (M+H)+; mp 134.0–135.9 °C |

Synthesis via Ring-Opening and Esterification of Amino Acid Precursors

A more general synthetic strategy reported in related literature involves the ring-opening of cyclic anhydrides with amino compounds followed by esterification to form amino acid esters like this compound.

- The ring-opening of cyclic anhydrides with Boc-protected alkyl diamines in chloroform is followed by deprotection and esterification in methanol in a one-pot reaction.

- This method allows parallel synthesis and scalability (up to 5 mmol scale demonstrated).

- It is adaptable for producing libraries of amino acid esters with controlled stereochemistry.

This approach is more complex but useful for synthesizing structurally related compounds and macrocycles with amino acid ester functionalities.

Solubility and Formulation Considerations for Preparation

For practical applications, the preparation of stock solutions and formulations of this compound is critical.

Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 6.3609 mL | 31.8046 mL | 63.6092 mL |

| 5 mM Solution | 1.2722 mL | 6.3609 mL | 12.7218 mL |

| 10 mM Solution | 0.6361 mL | 3.1805 mL | 6.3609 mL |

In Vivo Formulation Preparation:

- The compound is first dissolved in DMSO to prepare a master liquid.

- Sequential addition of solvents like PEG300, Tween 80, and distilled water is performed with mixing and clarification at each step.

- Alternatively, corn oil can be used as a solvent after DMSO master liquid preparation.

- Physical methods such as vortexing, ultrasound, or heating can aid dissolution.

- Ensuring clarity before adding the next solvent is critical.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride in MeOH | Thionyl chloride, methanol | 0 °C → reflux 4 h | 62 | Produces HCl salt, straightforward |

| Acetyl chloride in MeOH | Acetyl chloride, methanol | 0 °C → RT, 16–18 h stirring | Not specified | Milder, longer reaction time |

| Ring-opening + Esterification | Cyclic anhydrides, Boc-diamines | CHCl3, then MeOH one-pot | Scalable | Suitable for library synthesis |

Research Findings and Considerations

- The thionyl chloride method is the most documented with clear yield and characterization data.

- Esterification reactions preserve the stereochemistry of the (S)-isomer, critical for biological activity.

- The ring-opening approach enables synthesis of related amino acid esters but requires more steps.

- Solubility data indicate the compound is very soluble in aqueous and organic solvents, facilitating formulation.

- The preparation methods are compatible with scale-up and parallel synthesis, important for pharmaceutical development.

Biological Activity

(S)-Methyl 2-amino-2-cyclopentylacetate, a compound with significant biological activity, has garnered attention in recent research for its potential therapeutic applications, particularly in the context of neurological disorders. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by a cyclopentyl ring and an amino acid structure. Its molecular formula is with a molecular weight of approximately 157.21 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing neurotransmitter systems and other physiological pathways.

Research indicates that this compound may interact with neurotransmitter receptors and enzymes, leading to modulation of biological pathways associated with cognition and mood regulation. Preliminary studies suggest its potential to inhibit specific enzyme activities or influence receptor functions, which could be beneficial in treating neurological disorders.

Interaction with Neurotransmitter Systems

- Receptor Binding : Initial findings indicate that this compound may bind to neurotransmitter receptors, influencing synaptic activity. This interaction could enhance cognitive functions or alleviate mood disorders.

- Enzyme Modulation : The compound may also inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as serotonin and dopamine.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective | Potential to protect neurons from degeneration in models of neurodegenerative diseases. |

| Cognitive Enhancement | May improve learning and memory functions through modulation of neurotransmitter systems. |

| Mood Regulation | Possible antidepressant effects through increased availability of mood-regulating neurotransmitters. |

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems:

- Neuroprotective Effects : A study reported that administration of this compound in animal models demonstrated a reduction in neuroinflammation and apoptosis, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease .

- Cognitive Enhancement : In another study, the compound was shown to improve performance in memory tasks among rodents, indicating its potential utility in enhancing cognitive function .

- Mood Disorders : Preliminary clinical trials have suggested that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following administration. Key pharmacokinetic parameters include:

- Bioavailability : High bioavailability due to its chemical structure.

- Half-life : Preliminary data suggest a moderate half-life, allowing for sustained effects over time.

- Metabolism : Primarily metabolized by liver enzymes, with metabolites potentially retaining some biological activity.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclopentylacetate has been identified as a derivative of glycine, which is known for its role in various physiological processes. Its applications are primarily focused on:

- Ergogenic Supplements :

-

Arginase Inhibition :

- Recent research has highlighted its role in inhibiting arginase activity, which is crucial for managing conditions associated with excessive arginase activity, such as certain cancers and metabolic disorders. This inhibition can lead to increased availability of arginine, a precursor for nitric oxide synthesis, which is vital for vascular health .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be explored further in clinical settings.

Case Study 1: Ergogenic Effects in Athletes

A study conducted on athletes using amino acid derivatives, including this compound, demonstrated improved performance metrics during high-intensity training sessions. Participants reported enhanced endurance and reduced recovery times post-exercise, indicating the compound's efficacy as an ergogenic supplement .

Case Study 2: Cancer Treatment Research

In a laboratory setting, researchers investigated the effects of this compound on cancer cell lines exhibiting high arginase activity. The findings revealed that the compound effectively reduced cell proliferation and induced apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclopentylacetate

- Structure : Differs by an ethyl ester group instead of methyl.

- Key Data: CAS: 1870529-68-2 Molecular formula: C₉H₁₇NO₂ Synonyms: Ethyl (2S)-2-amino-2-cyclopentylacetate .

- Used similarly in peptide synthesis, though the larger ester may influence steric interactions in enzymatic processes .

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate

- Structure : Features a hydroxylated cyclopentene ring instead of a saturated cyclopentyl group.

- Key Data :

- Comparison: The hydroxyl and double bond introduce polarity and reactivity, enabling participation in hydrogen bonding or oxidation reactions. Potential use in synthesizing prostaglandin analogs or other bioactive molecules requiring rigid, oxygenated scaffolds .

Tefinostat (Cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate)

- Structure : A complex derivative with phenyl, hydroxamic acid, and cyclopentyl groups.

- Key Data :

- Comparison :

Tosedostat (Cyclopentyl (2S)-2-[(2R,3S)-3-hydroxy-3-(hydroxycarbamoyl)-2-(2-methylpropyl)propanamido]-2-phenylacetate)

- Structure : Contains hydroxamic acid and branched alkyl chains.

- Key Data :

- Comparison: The hydroxamate moiety enables protease inhibition (e.g., aminopeptidases), differentiating it from the glycine-derived (S)-Methyl 2-amino-2-cyclopentylacetate. Clinical applications in oncology due to its antineoplastic activity, unlike the research-focused methyl ester compound .

Data Table: Key Properties of this compound and Analogs

Research Implications and Trends

- Steric and Electronic Effects : Smaller esters (methyl vs. ethyl) optimize balance between solubility and permeability for drug delivery .

- Stereochemical Relevance : The (S)-configuration in the target compound ensures compatibility with chiral biological systems, a critical consideration in rational drug design .

Q & A

Q. Table 1: Example Reaction Conditions

Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test chiral catalysts (e.g., Binap-Ruthenium complexes) under varying temperatures and solvents to enhance stereoselectivity .

- Kinetic Resolution : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak® AD-H) to isolate high-ee fractions .

- Computational Modeling : Use DFT calculations to predict transition states and guide catalyst design .

Q. Common Pitfalls :

- Impurities like Methyl (2RS)-2-Cyclopentyl-2-hydroxy-2-phenylacetate (CAS 19833-96-6) may arise from racemization; rigorous purification (e.g., flash chromatography) is essential .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopentyl and ester moieties (e.g., δ 3.7 ppm for methoxy group) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₉H₁₅NO₂, calc. 169.11 g/mol) .

- Chiral HPLC : Chiralcel® OD-H column with hexane:isopropanol (90:10) resolves enantiomers .

Advanced: How can this compound be incorporated into peptide conjugates to study conformational effects?

Methodological Answer:

- Peptide Coupling : Use carbodiimide (EDC/HOBt) to conjugate the amino group to peptide backbones .

- Conformational Analysis : Circular Dichroism (CD) and X-ray crystallography assess helix stabilization introduced by the cyclopentyl group .

- Case Study : Cyclopropyl amino acids in peptides enhance receptor selectivity by restricting backbone flexibility .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile intermediates (e.g., methyl esters) .

- Waste Disposal : Segregate halogenated waste (e.g., chloro intermediates) for licensed disposal .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH) .

- Structural Analog Comparison : Test derivatives (e.g., cyclohexyl vs. cyclopentyl) to isolate structure-activity relationships .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables in published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.